

# Toxicological studies and safety assessment of allulose

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Toxicological Studies and Safety Assessment of Allulose

#### Introduction

D-Allulose (also known as D-psicose) is a rare sugar, a monosaccharide epimer of fructose, found in small quantities in natural products like figs, raisins, and wheat.[1][2] Its emergence as a commercial food ingredient stems from its unique physiological properties: it provides approximately 70% of the sweetness of sucrose but is minimally metabolized, contributing negligible calories (estimated at 0.4 kcal/g).[2][3] After absorption in the small intestine, the majority of allulose is rapidly excreted in the urine without being converted to energy.[1][4] This profile makes it an attractive sugar substitute for use in low-calorie and "sugar-free" products, particularly for individuals managing diabetes or following ketogenic diets, as it does not significantly impact blood glucose or insulin levels.[1][2][5]

The regulatory landscape for allulose varies globally. In the United States, the Food and Drug Administration (FDA) has issued "no questions" letters in response to multiple Generally Recognized as Safe (GRAS) notifications, the first in 2012, permitting its use in various food categories.[4][6] The FDA also allows allulose to be excluded from the "Total Sugars" and "Added Sugars" declarations on nutrition labels.[3][7] It is also approved for use in countries including Japan, Mexico, Singapore, and South Korea.[1] However, in the European Union and Canada, allulose is considered a "novel food" and has not yet been approved for market.[1][2] The European Food Safety Authority (EFSA) concluded that the safety of D-allulose could not



be established, citing an insufficient toxicological dataset, particularly the lack of a reliable combined chronic toxicity and carcinogenicity study.[8][9]

This guide provides a comprehensive technical overview of the toxicological studies and safety assessments conducted on allulose, targeted at researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental methodologies, and visualizes key workflows and pathways to offer a thorough understanding of the current safety profile of allulose.

## **Toxicological Assessment**

A comprehensive battery of toxicological studies has been conducted to evaluate the safety of allulose, encompassing assessments of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental effects.

### **Acute, Sub-chronic, and Chronic Toxicity**

Animal studies have consistently demonstrated a low order of toxicity for allulose. In acute toxicity tests, rodents showed no signs of toxicity even at very high doses.[6] Longer-term studies have reinforced these findings. Preclinical evaluations in both rodents and dogs have found allulose to be generally well-tolerated in subchronic and chronic feeding studies.[10] One long-duration study involved feeding rats 1.28 g/kg of body weight per day for 12 to 18 months, with no signs of toxicity observed.[6] Another study in healthy dogs over several months showed no harmful effects at a daily dose equivalent to about one and a half teaspoons for a 30-pound animal.[11][12][13]

## **Genotoxicity and Carcinogenicity**

Standard genotoxicity assays have been conducted to assess the potential for allulose to cause genetic mutations. Animal studies have found no evidence of genotoxicity.[6] Despite this, EFSA noted data gaps concerning genotoxicity in its review.[9][14][15]

Regarding carcinogenicity, long-term animal studies have not indicated any carcinogenic potential, even at very high doses.[6] However, the absence of a dedicated, reliable combined chronic toxicity and carcinogenicity study was a key factor in EFSA's inability to confirm the long-term safety of allulose.[8]



## **Reproductive and Developmental Toxicity**

The potential for allulose to impact reproductive health and fetal development has been investigated in animal models. A study evaluating reproductive effects in rats established a No Observed Adverse Effect Level (NOAEL) at the highest tested dose of 2 g/kg/day for both the parent animals and their offspring, indicating no reproductive or developmental harm at this level.[6]

# **Quantitative Toxicological Data**

The following tables summarize the key quantitative data from pivotal toxicological and human tolerability studies on allulose.

Table 1: Animal Toxicity Studies

| Study Type                             | Species    | Duration     | Dosage                                                 | Key<br>Findings                                         | NOAEL               |
|----------------------------------------|------------|--------------|--------------------------------------------------------|---------------------------------------------------------|---------------------|
| General<br>Toxicity                    | Mice, Rats | N/A          | Up to 16<br>g/kg BW;<br>Diets up to<br>40%<br>allulose | No signs of toxicity observed.                          | Not<br>specified    |
| Long-Term<br>Toxicity                  | Rats       | 12-18 months | 1.28 g/kg<br>BW/day                                    | No signs of toxicity.[6]                                | 1.28 g/kg<br>BW/day |
| Reproductive<br>&<br>Development<br>al | Rats       | N/A          | Up to 2 g/kg<br>BW/day                                 | No adverse<br>effects on<br>parents or<br>offspring.[6] | 2 g/kg<br>BW/day    |

| Long-Term Safety | Dogs | Several months |  $\sim$ 0.5 g/kg BW/day (approx. 1.5 tsp for 30lb dog) | No harmful effects observed.[11][12][13] | Not specified |

Table 2: Human Tolerability Studies



| Study Type                  | Population     | Duration    | Dosage               | Key Findings                   |
|-----------------------------|----------------|-------------|----------------------|--------------------------------|
| Digestive<br>Tolerance      | Healthy Adults | Single Dose | Up to 0.4 g/kg<br>BW | Well-tolerated.<br>[6]         |
| Gastrointestinal<br>Effects | Healthy Adults | Single Dose | 0.5 g/kg BW          | Severe diarrhea noted.[11][16] |

| Long-Term Safety | Healthy, Borderline Diabetic & T2DM Adults | 12 weeks | 15 g/day (5g, 3x daily) | No significant clinical concerns.[16] |

# **Experimental Protocols**

Detailed methodologies are crucial for interpreting toxicological data. Below are protocols for key cited experiments.

# Protocol: Reproductive and Developmental Toxicity Study in Rats

- Test System: Wistar rats.
- Methodology: Male and female rats were administered allulose via their diet at varying concentrations, including a high dose of 2 g/kg of body weight per day, prior to and during mating, and for females, throughout gestation and lactation.
- Parameters Observed:
  - Parental Animals: Clinical signs of toxicity, body weight, food consumption, mating and fertility indices.
  - Offspring: Viability, litter size, sex ratio, body weight, and developmental landmarks. Postmortem examinations were conducted on both parental animals and offspring.
- Conclusion: The study established a No Observed Adverse Effect Level (NOAEL) of 2 g/kg/day, as no adverse effects on reproductive performance or offspring development were noted at the highest dose tested.[6]



#### **Protocol: Human Gastrointestinal Tolerance Study**

- Test System: Healthy human volunteers.
- Methodology: A randomized, double-blind, placebo-controlled study was conducted.
  Participants consumed beverages containing gradually increasing single doses of allulose or a placebo.
- Parameters Observed: Participants were monitored for the onset and severity of gastrointestinal symptoms, including nausea, bloating, abdominal pain, and diarrhea, using standardized questionnaires.
- Conclusion: The maximum single dose that was well-tolerated without inducing severe gastrointestinal symptoms was determined to be 0.4 g/kg of body weight.[6][11]

# Protocol: 12-Week Continuous Ingestion Safety Study in Humans

- Test System: Human subjects, including individuals with borderline diabetes and type 2 diabetes.
- Methodology: An open-label trial where subjects consumed 5 grams of D-allulose with each of their three daily meals, for a total of 15 grams per day, for 12 consecutive weeks.
- Parameters Observed: Comprehensive safety assessments were performed at baseline and at the end of the study, including physical examinations, vital signs, standard clinical chemistry and hematology panels, and urinalysis.
- Conclusion: The study found no clinically significant adverse effects, indicating that long-term daily ingestion of 15 grams of allulose is safe for healthy individuals as well as those with diabetes.[16]

# **Visualizations: Workflows and Pathways**

To illustrate the processes involved in safety assessment and the metabolic fate of allulose, the following diagrams are provided.





Click to download full resolution via product page

Caption: General workflow for toxicological safety assessment of a new food ingredient.





Click to download full resolution via product page

Caption: Simplified metabolic fate of allulose in the human body.





Click to download full resolution via product page

Caption: Decision workflow for the FDA's Generally Recognized as Safe (GRAS) notification process.

### Conclusion

Based on a comprehensive review of available toxicological studies, allulose demonstrates a strong safety profile. In the United States and several other countries, it is recognized as safe for consumption.[1] The data from animal studies indicate no genotoxic, carcinogenic, or reproductive toxicity.[6] Human clinical trials have established a maximum well-tolerated single dose of 0.4 g/kg body weight and have shown that daily consumption of up to 15 grams is safe,



even for individuals with diabetes.[6][16] The primary adverse effects are gastrointestinal in nature and occur at high single doses that exceed typical consumption levels.[11]

The differing regulatory conclusion from EFSA highlights the high stringency and specific data requirements of various global regulatory bodies.[8] The lack of a specific long-term carcinogenicity study in their submitted dossier was a critical data gap that prevented approval in the EU. For professionals in research and development, this underscores the importance of considering global regulatory expectations in the design of toxicological testing programs. Overall, the existing body of evidence supports the safety of allulose for its intended use as a sugar substitute.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. health.clevelandclinic.org [health.clevelandclinic.org]
- 2. pennutrition.com [pennutrition.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. What is allulose? Benefits, safety and how it compares | MD Anderson Cancer Center [mdanderson.org]
- 6. thegroceryedit.substack.com [thegroceryedit.substack.com]
- 7. FDA Releases Draft Guidance regarding the Low Calorie Sweetener Allulose | Hogan Lovells - JDSupra [jdsupra.com]
- 8. EFSA Unable to Establish Safety of D-Allulose as a Novel Food | Freyr Global Regulatory Solutions and Services Company [freyrsolutions.com]
- 9. Safety of D-allulose as a novel food pursuant to Regulation (EU) 2015/2283 | EFSA [efsa.europa.eu]
- 10. Allulose has been evaluated by the European Food Safety Authority (EFSA)\_STMONK [stmonk.com]



- 11. Does the Sweetener Allulose Have Side Effects? [nutritionfacts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. EFSA: Safety of D-allulose as a novel food pursuant to Regulation (EU) 2015/2283 |
  ZHAW Institut für Lebensmittel- und Getränkeinnovation ILGI [zhaw.ch]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological studies and safety assessment of allulose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666889#toxicological-studies-and-safetyassessment-of-allulose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com